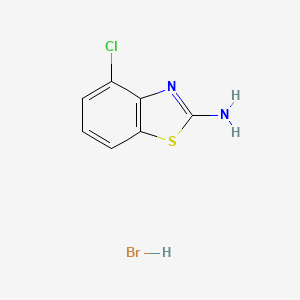

2-Amino-4-chlorobenzothiazole hydrobromide

Description

The exact mass of the compound 2-Amino-4-chlorobenzothiazole hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-chlorobenzothiazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-chlorobenzothiazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-1,3-benzothiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S.BrH/c8-4-2-1-3-5-6(4)10-7(9)11-5;/h1-3H,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXACNSRSDYMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181529 | |

| Record name | Benzothiazole, 2-amino-4-chloro-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27058-83-9 | |

| Record name | 2-Benzothiazolamine, 4-chloro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27058-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-amino-4-chloro-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-amino-4-chloro-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzothiazol-2-amine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Amino-4-chlorobenzothiazole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

2-Amino-4-chlorobenzothiazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The hydrobromide salt is a common form for handling and further chemical transformations. The synthesis typically involves the cyclization of a substituted thiourea precursor. This guide focuses on a well-established method for the preparation of this important intermediate.

Synthetic Pathway

The synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide is primarily achieved through the oxidative cyclization of N-(2-chlorophenyl)thiourea. This reaction is often catalyzed by a bromide source in an acidic medium. The general reaction scheme is presented below.

Caption: Reaction scheme for the synthesis of 2-Amino-4-chlorobenzothiazole Hydrobromide.

Experimental Protocols

The following experimental protocols are based on established procedures for the synthesis of 2-aminobenzothiazoles, adapted for the preparation of the 4-chloro derivative.

Synthesis of 2-Amino-4-chlorobenzothiazole from 2-Chlorophenylthiourea[1]

This procedure details the cyclization of 2-chlorophenylthiourea to form 2-amino-4-chlorobenzothiazole.

-

Reaction Setup: In a suitable reaction vessel, dissolve 117.6 g of 2-chlorophenylthiourea (having a dry matter content of 85%) in 324 g of concentrated sulfuric acid (100%) over a period of 30 minutes at a temperature of 20-25°C.

-

Heating and Reagent Addition: Heat the resulting mixture to 70°C. Over the course of 4 hours, add 12 ml of a 40% strength ammonium bromide (NH₄Br) solution dropwise.

-

Work-up: Stir the resulting solution into 400 ml of water and continue stirring for one hour at 70°C.

-

Isolation: Cool the mixture to 20°C and collect the precipitate by suction filtration.

-

Purification: Place the filter residue in a solution of 1150 ml of water and 50 g of sodium hydroxide (NaOH) and stir for one hour at 70°C. Filter the mixture again using suction and wash the residue with water until it is free of sulfate. Dry the final product.

Preparation of 2-Amino-4-chlorobenzothiazole Hydrobromide

The hydrobromide salt can be prepared by treating the free base (2-amino-4-chlorobenzothiazole) with hydrobromic acid in a suitable solvent, followed by precipitation or crystallization.

Note: While the direct synthesis of the hydrobromide salt is less commonly detailed as a standalone procedure, it is often formed in situ or can be prepared by standard salt formation techniques.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of 2-amino-4-chlorobenzothiazole.

Table 1: Reagent Quantities and Ratios [1]

| Reagent | Quantity | Molar Ratio (approx.) |

| 2-Chlorophenylthiourea (85%) | 117.6 g | 1 |

| Sulfuric Acid (100%) | 324 g | - |

| Ammonium Bromide (40% soln.) | 12 ml | - |

Table 2: Reaction Conditions and Yield [1]

| Parameter | Value |

| Reaction Temperature | 70°C |

| Reaction Time | 4 hours (NH₄Br addition) + 1 hour (stirring in water) |

| Product Yield | 94.3 g (96.7%) |

| Product Melting Point | 202-203°C |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final product.

Caption: Workflow diagram for the synthesis of 2-Amino-4-chlorobenzothiazole.

Conclusion

This technical guide provides a detailed procedure for the synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide, a valuable intermediate for pharmaceutical research. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for scientists and professionals in the field of drug development. Adherence to standard laboratory safety practices is essential when carrying out these procedures.

References

An In-depth Technical Guide to 2-Amino-4-chlorobenzothiazole Hydrobromide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2-Amino-4-chlorobenzothiazole hydrobromide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and potential applications.

Chemical Properties and Structure

2-Amino-4-chlorobenzothiazole hydrobromide is the hydrobromide salt of the parent compound, 2-Amino-4-chlorobenzothiazole. The addition of hydrobromic acid increases the compound's polarity and aqueous solubility, which can be advantageous for certain experimental and pharmaceutical applications.

Structure:

The chemical structure of 2-Amino-4-chlorobenzothiazole consists of a benzothiazole core, which is a bicyclic system composed of a benzene ring fused to a thiazole ring. An amino group is attached at the 2-position of the thiazole ring, and a chlorine atom is substituted at the 4-position of the benzene ring. In the hydrobromide salt, the amino group is protonated.

Molecular Formula: C H ClN S·HBr[1]

Molecular Weight: 265.57 g/mol [1]

The table below summarizes the key chemical and physical properties of 2-Amino-4-chlorobenzothiazole hydrobromide and its corresponding free base for comparison.

| Property | 2-Amino-4-chlorobenzothiazole Hydrobromide | 2-Amino-4-chlorobenzothiazole (Free Base) |

| CAS Number | 27058-83-9[1] | 19952-47-7[2] |

| Molecular Formula | C H ClN S·HBr[1] | C H ClN S[2] |

| Molecular Weight | 265.57 g/mol [1] | 184.65 g/mol [2] |

| Appearance | Cream-colored solid | Cream-colored crystalline solid[3] |

| Melting Point | 240 - 242 °C | 203 - 205 °C |

| Boiling Point | No data available | No data available |

| Solubility | No quantitative data available. Expected to be more soluble in polar solvents than the free base. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] |

Experimental Data

Detailed experimental data for 2-Amino-4-chlorobenzothiazole hydrobromide is not extensively reported in publicly available literature. Commercial suppliers of this compound often do not provide specific analytical data.[5] Therefore, this section presents available information and data for the free base and closely related analogs to provide a comparative context.

Spectral Data

No specific NMR, IR, or mass spectrometry data for 2-Amino-4-chlorobenzothiazole hydrobromide has been found in the searched literature. However, spectral data for the free base and its derivatives are available and can be used for structural elucidation and comparison.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a commercial supplier confirms the structure of the free base, 2-Amino-4-chlorobenzothiazole, by NMR, the actual spectral data is not provided. For comparison, 1H-NMR and 13C-NMR data for various other 2-aminobenzothiazole derivatives have been reported.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-aminobenzothiazole derivatives typically shows characteristic peaks for N-H stretching of the primary amine, C-H bonds of the aromatic ring, the C=N imine bond within the thiazole ring, and the C-Cl bond.[8]

-

Mass Spectrometry (MS): Mass spectrometry data for numerous 2-aminobenzothiazole derivatives is available, which can be useful for determining the molecular weight and fragmentation patterns of related compounds.[9]

Crystallographic Data

There is no crystallographic data available for 2-Amino-4-chlorobenzothiazole hydrobromide in the searched databases. However, the crystal structures of other 2-aminobenzothiazole derivatives, such as 2-amino-4-methylbenzothiazole, have been determined and reported.[10][11]

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide is not explicitly described in the available literature. However, the synthesis of the free base, 2-Amino-4-chlorobenzothiazole, is reported through the cyclization of the corresponding arylthiourea. A general method involves the reaction of 2-chloroaniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid.

The hydrobromide salt can then be prepared by treating a solution of the free base with hydrobromic acid.

Below is a generalized workflow for the synthesis of 2-Amino-4-chlorobenzothiazole.

Biological Activity and Signaling Pathways

While specific biological activities of 2-Amino-4-chlorobenzothiazole hydrobromide are not well-documented, the broader class of 2-aminobenzothiazole derivatives has attracted significant interest in drug discovery due to their diverse pharmacological properties. These derivatives have been investigated for their potential as anticancer, antifungal, and antibacterial agents.[12]

Several studies have implicated 2-aminobenzothiazole derivatives in the modulation of key cellular signaling pathways involved in cancer progression.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer. Some novel 2-aminobenzothiazole derivatives have been designed and evaluated as inhibitors of this pathway, suggesting that the 2-aminobenzothiazole scaffold could be a promising starting point for the development of new anticancer agents targeting this cascade.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Aberrant activation of the HGF/c-MET signaling pathway is implicated in the development and progression of various cancers. Certain 2-aminobenzothiazole derivatives have been investigated as potential inhibitors of c-MET, highlighting another avenue for their application in oncology.

Safety and Handling

2-Amino-4-chlorobenzothiazole hydrobromide is classified as hazardous. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[13] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

2-Amino-4-chlorobenzothiazole hydrobromide is a chemical compound with potential applications in research and drug development, particularly within the broader class of 2-aminobenzothiazole derivatives. While specific experimental data for the hydrobromide salt is limited, the available information on its free base and related compounds provides a foundation for its use in scientific investigations. The involvement of the 2-aminobenzothiazole scaffold in key cancer-related signaling pathways suggests that this class of compounds warrants further exploration for the development of novel therapeutics. Researchers are encouraged to perform their own analytical characterization of this compound for their specific applications.

References

- 1. scbt.com [scbt.com]

- 2. 2-Amino-4-chlorobenzothiazole 97 19952-47-7 [sigmaaldrich.com]

- 3. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-chlorobenzothiazole | CAS:19952-47-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 2-AMINO-4-CHLOROBENZOTHIAZOLE HYDROBROMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Amino-2-chlorobenzothiazole | 80945-82-0 | Benchchem [benchchem.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. facm.ucl.ac.be [facm.ucl.ac.be]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-4-chlorobenzothiazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Amino-4-chlorobenzothiazole hydrobromide. Due to the limited publicly available data on this specific salt, this document also outlines general methodologies and best practices for evaluating the physicochemical properties of similar pharmaceutical compounds.

Introduction

2-Amino-4-chlorobenzothiazole and its derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry for their diverse pharmacological potential, including anti-tumor, anti-microbial, and anti-inflammatory activities. The hydrobromide salt of 2-Amino-4-chlorobenzothiazole is often synthesized to improve the compound's handling and formulation properties. A thorough understanding of its solubility and stability is paramount for the successful development of this compound into a viable pharmaceutical agent.

Physicochemical Properties

Molecular Formula: C H ClN S·HBr[1]

Molecular Weight: 265.57 g/mol [1]

Appearance: Generally a solid, crystalline powder. The free base, 2-amino-4-chlorobenzothiazole, is described as a cream-colored crystalline solid[2].

Solubility Profile

Table 1: Qualitative Solubility of 2-Amino-4-chlorobenzothiazole (Free Base)

| Solvent | Solubility |

| Chloroform | Soluble[3] |

| Dichloromethane | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] |

| Acetone | Soluble[3] |

| Water | Insoluble[2] |

Note: This data pertains to the free base, not the hydrobromide salt. The solubility of the hydrobromide salt is expected to be higher in aqueous solutions due to its ionic nature.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and widely accepted method for determining equilibrium solubility is the shake-flask method[4][5]. This protocol can be adapted to determine the solubility of 2-Amino-4-chlorobenzothiazole hydrobromide in various pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

2-Amino-4-chlorobenzothiazole hydrobromide

-

Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, propylene glycol)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of 2-Amino-4-chlorobenzothiazole hydrobromide to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaking incubator until equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary experiments (typically 24-72 hours).

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

The stability of 2-Amino-4-chlorobenzothiazole hydrobromide is a critical parameter for its storage, formulation, and therapeutic use.

General Stability Information

A safety data sheet for 2-Amino-4-chlorobenzothiazole hydrobromide indicates that it is stable under normal conditions [6]. It is advised to avoid incompatible products and strong oxidizing agents[6].

Forced Degradation Studies

To understand the degradation pathways and develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

Table 2: General Protocol for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) |

| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature |

| Oxidation | 3-30% H O at room temperature |

| Thermal Degradation | Dry heat (e.g., 80-100 °C) for an extended period |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |

Potential Degradation Pathways

While specific degradation pathways for 2-Amino-4-chlorobenzothiazole hydrobromide have not been documented, similar compounds can undergo hydrolysis of the amino group or modifications to the benzothiazole ring system under harsh conditions. For instance, studies on the degradation of 4-chloro-2-aminophenol, a related structure, have identified pathways involving hydroxylation and ring cleavage[7].

The following diagram illustrates a logical workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Analytical Methods

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

HPLC Method Development (General Approach)

For the quantification of 2-Amino-4-chlorobenzothiazole hydrobromide and its potential degradants, a reverse-phase HPLC method would be a suitable starting point.

-

Column: A C18 column is often a good first choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength of maximum absorbance for the parent compound.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

The available data on the solubility and stability of 2-Amino-4-chlorobenzothiazole hydrobromide is limited. This guide has summarized the existing information and provided a framework of standard experimental protocols for a comprehensive physicochemical characterization. For researchers and drug development professionals, it is imperative to conduct detailed experimental studies to generate robust data on the solubility of this compound in various pharmaceutically relevant media and to elucidate its stability profile and degradation pathways. Such data will be instrumental in guiding formulation development and ensuring the quality, safety, and efficacy of any potential therapeutic product.

References

- 1. scbt.com [scbt.com]

- 2. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-chlorobenzothiazole | CAS:19952-47-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. scielo.br [scielo.br]

- 6. fishersci.com [fishersci.com]

- 7. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data and Characterization of 2-Amino-4-chlorobenzothiazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chlorobenzothiazole hydrobromide (C₇H₆BrClN₂S, MW: 265.56 g/mol , CAS: 27058-83-9). Due to the limited availability of experimental spectra for this specific salt in public databases, this guide presents a combination of available data for the free base and predicted data for the hydrobromide salt, alongside detailed experimental protocols for its characterization.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-4-chlorobenzothiazole and its hydrobromide salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |

| H-5 | 7.6 - 7.8 | Doublet |

| H-6 | 7.3 - 7.5 | Triplet |

| H-7 | 7.2 - 7.4 | Doublet |

| -NH₃⁺ | 9.0 - 9.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) in DMSO-d₆ |

| C-2 | 168 - 172 |

| C-4 | 128 - 132 |

| C-5 | 125 - 129 |

| C-6 | 123 - 127 |

| C-7 | 120 - 124 |

| C-3a | 148 - 152 |

| C-7a | 130 - 134 |

Infrared (IR) Spectroscopy

The following table outlines the characteristic infrared absorption bands for 2-Amino-4-chlorobenzothiazole. For the hydrobromide salt, shifts in the N-H and C=N stretching frequencies are expected due to protonation of the amino group and potential delocalization of charge.

Table 3: IR Spectroscopic Data

| Functional Group | Characteristic Absorption (cm⁻¹) (Free Base) | Expected Shift for Hydrobromide Salt |

| N-H Stretch (Amine) | 3300 - 3500 (broad) | Shift to lower wavenumbers (e.g., 2800-3200 cm⁻¹) and broadening due to N⁺-H vibrations. |

| C=N Stretch (Thiazole) | 1620 - 1650 | Potential shift to higher wavenumbers due to changes in electron density upon protonation. |

| Aromatic C-H Stretch | 3000 - 3100 | Minimal change expected. |

| Aromatic C=C Stretch | 1450 - 1600 | Minor shifts may be observed. |

| C-Cl Stretch | 700 - 800 | Minimal change expected. |

| C-S Stretch | 600 - 700 | Minimal change expected. |

Mass Spectrometry (MS)

In mass spectrometry using soft ionization techniques such as electrospray ionization (ESI), the observed mass will correspond to the cationic part of the salt, which is the protonated 2-Amino-4-chlorobenzothiazole.

Table 4: Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 185.00 | Corresponds to the protonated free base (C₇H₆ClN₂S⁺). The presence of chlorine will result in an isotopic peak at m/z 187.00 with approximately one-third the intensity of the m/z 185 peak. |

| Fragmentation Products | Varies | Common fragmentation pathways may involve the loss of HCN, NH₃, or cleavage of the thiazole ring. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Amino-4-chlorobenzothiazole hydrobromide.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Amino-4-chlorobenzothiazole hydrobromide.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected good solubility of the salt and its ability to exchange with labile protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Spectral Width: 0-16 ppm.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

IR Spectroscopy Protocol

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of 2-Amino-4-chlorobenzothiazole hydrobromide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups of the molecule.

-

Mass Spectrometry Protocol (ESI)

-

Sample Preparation:

-

Prepare a stock solution of 2-Amino-4-chlorobenzothiazole hydrobromide at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (typically 1:1) with 0.1% formic acid to promote protonation.

-

-

Instrument Parameters (for a typical ESI-QTOF or ESI-Ion Trap mass spectrometer):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

-

Nebulizer Pressure: 10-20 psi.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition and Analysis:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the full scan mass spectrum.

-

For fragmentation analysis (MS/MS), select the precursor ion (m/z 185.00) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.

-

Analyze the resulting product ion spectrum to identify the fragmentation patterns.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound such as 2-Amino-4-chlorobenzothiazole hydrobromide.

Caption: Spectroscopic characterization workflow for 2-Amino-4-chlorobenzothiazole hydrobromide.

The Therapeutic Potential of 2-Amino-4-chlorobenzothiazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 2-amino-4-chlorobenzothiazole has emerged as a particularly promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of 2-amino-4-chlorobenzothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-amino-4-chlorobenzothiazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Several studies have highlighted the potential of these compounds to inhibit various protein kinases, which are key regulators of cellular signaling.[1][2] For instance, certain derivatives have been shown to target the PI3K/AKT/mTOR pathway, a frequently dysregulated cascade in many cancers.[1] Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.[1] Furthermore, some derivatives have exhibited inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and c-MET, both of which are transmembrane glycoproteins that play crucial roles in cell proliferation and survival.[2] Aberrant activation of EGFR and c-MET is a hallmark of various solid tumors, making them attractive targets for anticancer therapies.[2]

The anticancer potential of these compounds has been quantified through in vitro cytotoxicity assays, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Optically active thiourea derivative (IVe) | Ehrlich Ascites Carcinoma (EAC) | 10-24 | [3] |

| Optically active thiourea derivative (IVf) | Ehrlich Ascites Carcinoma (EAC) | 10-24 | [3] |

| Optically active thiourea derivative (IVh) | Ehrlich Ascites Carcinoma (EAC) | 10-24 | [3] |

| 2-aminobenzothiazole derivative (Vg) | Ehrlich Ascites Carcinoma (EAC) | 10-24 | [3] |

| Optically active thiourea derivative (IVe) | Human Breast Cancer (MCF-7) | 15-30 | [3] |

| Optically active thiourea derivative (IVf) | Human Breast Cancer (MCF-7) | 15-30 | [3] |

| Optically active thiourea derivative (IVh) | Human Breast Cancer (MCF-7) | 15-30 | [3] |

| Optically active thiourea derivative (IVe) | Human Cervical Cancer (HeLa) | 33-48 | [3] |

| Optically active thiourea derivative (IVf) | Human Cervical Cancer (HeLa) | 33-48 | [3] |

| Optically active thiourea derivative (IVh) | Human Cervical Cancer (HeLa) | 33-48 | [3] |

| OMS5 | Human Lung Cancer (A549) | 22.13 - 61.03 | [1][4] |

| OMS14 | Human Lung Cancer (A549) | 22.13 - 61.03 | [1][4] |

| OMS5 | Human Breast Cancer (MCF-7) | 22.13 - 61.03 | [1][4] |

| OMS14 | Human Breast Cancer (MCF-7) | 22.13 - 61.03 | [1][4] |

| Compound 25 | Human Colon Cancer (HT-29) | 0.18 ± 0.02 | [2] |

| Compound 25 | Human Gastric Cancer (MKN-45) | 0.06 ± 0.01 | [2] |

| Compound 25 | Human Lung Cancer (H460) | 0.01 ± 0.003 | [2] |

| Compound 13 | Human Colon Cancer (HCT116) | 6.43 ± 0.72 | [2] |

| Compound 13 | Human Lung Cancer (A549) | 9.62 ± 1.14 | [2] |

| Compound 13 | Human Melanoma (A375) | 8.07 ± 1.36 | [2] |

| Compound 24 | Rat Glioma (C6) | 4.63 ± 0.85 | [2] |

| Compound 24 | Human Lung Adenocarcinoma (A549) | 39.33 ± 4.04 | [2] |

| Semicarbazone derivative 12 | Human Colon Cancer (HT29) | 0.015 | [5] |

| Semicarbazone derivative 12 | Human Lung Cancer (H460) | 0.28 | [5] |

| Semicarbazone derivative 12 | Non-small Cell Lung Cancer (A549) | 1.53 | [5] |

| Semicarbazone derivative 12 | Human Breast Cancer (MDA-MB-231) | 0.68 | [5] |

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Amino-4-chlorobenzothiazole derivatives have shown promising activity against a variety of bacterial and fungal strains.[6][7][8] The antimicrobial efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition in agar diffusion assays.

The proposed mechanisms of antimicrobial action for benzothiazole derivatives are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase and dihydropteroate synthase, which are crucial for nucleic acid synthesis.[9]

Quantitative Antimicrobial Data

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| OMS1 | Staphylococcus aureus | 22 | - | [1][10] |

| OMS3 | Staphylococcus aureus | 15 | - | [1][10] |

| OMS4 | Staphylococcus aureus | 10 | - | [1][10] |

| Compound 3 | Staphylococcus aureus | - | 25-200 | [8] |

| Compound 4 | Staphylococcus aureus | - | 25-200 | [8] |

| Compound 10 | Staphylococcus aureus | - | 25-200 | [8] |

| Compound 12 | Staphylococcus aureus | - | 25-200 | [8] |

| Compound 3 | Bacillus subtilis | - | 25-200 | [8] |

| Compound 4 | Bacillus subtilis | - | 25-200 | [8] |

| Compound 10 | Bacillus subtilis | - | 25-200 | [8] |

| Compound 12 | Bacillus subtilis | - | 25-200 | [8] |

| Compound 3 | Escherichia coli | - | 25-200 | [8] |

| Compound 4 | Escherichia coli | - | 25-200 | [8] |

| Compound 10 | Escherichia coli | - | 25-200 | [8] |

| Compound 12 | Escherichia coli | - | 25-200 | [8] |

| Compound 3 | Candida albicans | - | 25-200 | [8] |

| Compound 4 | Candida albicans | - | 25-200 | [8] |

| Compound 10 | Candida albicans | - | 25-200 | [8] |

| Compound 12 | Candida albicans | - | 25-200 | [8] |

| Compound 3 | Aspergillus niger | - | 25-200 | [8] |

| Compound 4 | Aspergillus niger | - | 25-200 | [8] |

| Compound 10 | Aspergillus niger | - | 25-200 | [8] |

| Compound 12 | Aspergillus niger | - | 25-200 | [8] |

| Compound 16c | Staphylococcus aureus | - | 0.025 mM | [6] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. 2-Amino-4-chlorobenzothiazole derivatives have been investigated for their anti-inflammatory properties, with promising results in preclinical models.[11][12][13] The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents, where the reduction in paw volume indicates the anti-inflammatory effect.[14][15]

The anti-inflammatory mechanism of these compounds may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX), which are responsible for the synthesis of prostaglandins.[16]

Quantitative Anti-inflammatory Data

| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |

| 5r | Acetic acid-induced writhing in mice | - | Significant decrease | [11] |

| 5r | Formalin-induced licking and biting in mice | - | Significant peripheral analgesic activity | [11] |

| Bt2 (5-chloro-1,3-benzothiazole-2-amine) | Carrageenan-induced mice paw edema | - | Most active | [12][13] |

| Bt (6-methoxy-1,3-benzothiazole-2-amine) | Carrageenan-induced mice paw edema | - | Most active | [12][13] |

| Bt7 (6-methoxy-1,3-benzothiazole-2-amine) | Carrageenan-induced mice paw edema | - | Most active | [12][13] |

| VIIc (R1 = 5-Cl) | Carrageenan-induced rat paw edema | 100 mg/kg | 65 | [15] |

| VIId (R1 = 5-Br) | Carrageenan-induced rat paw edema | 100 mg/kg | 63 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following sections outline the key experimental protocols used to evaluate the biological activities of 2-amino-4-chlorobenzothiazole derivatives.

Synthesis of 2-Amino-4-chlorobenzothiazole Derivatives

A common synthetic route involves the reaction of substituted anilines with thiourea in the presence of an oxidizing agent.[3][17][18]

General Synthesis Workflow

Caption: General synthesis of 2-aminobenzothiazole derivatives.

Protocol:

-

A solution of the appropriate substituted aniline in a suitable solvent (e.g., acetic acid) is prepared.

-

A thiocyanate salt, such as potassium thiocyanate, is added to the solution.

-

An oxidizing agent, typically bromine in acetic acid, is added dropwise to the reaction mixture with stirring.

-

The reaction is allowed to proceed at a specific temperature for a set period.

-

The reaction mixture is then poured into cold water, and the precipitated product is collected by filtration.

-

The crude product is washed and recrystallized from an appropriate solvent to yield the purified 2-aminobenzothiazole derivative.[18][19]

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21][22][23][24]

MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the 2-amino-4-chlorobenzothiazole derivatives and incubated for a specified period (typically 24, 48, or 72 hours).

-

Following incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[23] Cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Susceptibility Testing: Agar Diffusion Method

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[6][25][26]

Agar Diffusion Method Workflow

Caption: Workflow for the agar diffusion method.

Protocol:

-

A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar plate.

-

Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

-

A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[15][27][28]

Carrageenan-Induced Paw Edema Workflow

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

-

Animals (typically rats or mice) are divided into groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the 2-amino-4-chlorobenzothiazole derivatives.

-

The test compounds or vehicle are administered, usually intraperitoneally or orally, one hour before the induction of inflammation.

-

A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.

-

The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[14][29]

Signaling Pathway Visualization

The anticancer activity of 2-amino-4-chlorobenzothiazole derivatives is often linked to their ability to interfere with specific signaling pathways. The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival and a common target for these compounds.[1]

PI3K/AKT/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

2-Amino-4-chlorobenzothiazole derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models against cancer, microbial infections, and inflammation warrants further investigation. The detailed data and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Future research should focus on optimizing the structure-activity relationships, elucidating precise mechanisms of action, and evaluating the in vivo efficacy and safety profiles of lead candidates.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. asianpubs.org [asianpubs.org]

- 12. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. sphinxsai.com [sphinxsai.com]

- 15. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. saspublishers.com [saspublishers.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. biotium.com [biotium.com]

- 24. researchhub.com [researchhub.com]

- 25. iosrjournals.org [iosrjournals.org]

- 26. jchr.org [jchr.org]

- 27. scielo.br [scielo.br]

- 28. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanisms of Action of Aminobenzothiazole Compounds

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of pharmacologically active agents.[1][2] Its versatile nature, arising from a fused benzene and thiazole ring system, allows for interactions with a diverse range of biological targets.[3] This has led to the development of compounds with applications ranging from neuroprotection to oncology. This technical guide provides an in-depth exploration of the known mechanisms of action for aminobenzothiazole compounds, presents quantitative data for key derivatives, details common experimental protocols, and visualizes the critical signaling pathways involved.

Neuroprotective Mechanisms: Modulation of Glutamatergic Neurotransmission

The most prominent example of a neuroprotective aminobenzothiazole is Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS).[4] Its mechanism is multifactorial, primarily aimed at mitigating the effects of glutamate-induced excitotoxicity, a process implicated in the degeneration of motor neurons.[5][6]

The core mechanisms of Riluzole's action include:

-

Inhibition of Glutamate Release: Riluzole inhibits the release of the excitatory neurotransmitter glutamic acid from presynaptic nerve terminals.[5][7] This is thought to be achieved, in part, through the stabilization of voltage-dependent sodium channels in their inactivated state, which reduces neuronal hyperexcitability.[5][8]

-

Blockade of Postsynaptic Glutamate Receptors: The compound acts as a non-competitive blocker of N-methyl-D-aspartate (NMDA) receptors, interfering with the downstream signaling cascade initiated by glutamate binding.[4][5]

-

Potentiation of Glutamate Uptake: Evidence suggests Riluzole may also stimulate the uptake of glutamate from the synapse, further reducing its extracellular concentration.[4]

-

Activation of G-protein Dependent Signaling: Riluzole appears to activate a G-protein-dependent signal transduction process, which contributes to its overall effect on inhibiting glutamic acid release.[5]

These convergent mechanisms collectively reduce glutamatergic neurotransmission, protecting neurons from excitotoxic damage.

Anticancer Mechanisms: Protein Kinase Inhibition

A significant area of research for aminobenzothiazole derivatives is in oncology, where they have been developed as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[2][3]

Inhibition of Tyrosine Kinases

Tyrosine kinases are crucial components of signaling pathways that drive cell growth and division. Aminobenzothiazole derivatives have been designed to target several key members of this family.

-

CSF1R, MET, EGFR, and VEGFR-2: Compounds have been synthesized that show potent inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R), Mesenchymal-Epithelial Transition factor (MET), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of these receptors can disrupt tumor growth, angiogenesis, and macrophage-mediated immune evasion.

Inhibition of Serine/Threonine Kinases

This class of kinases is involved in cell cycle regulation and key survival pathways.

-

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[9] Several aminobenzothiazole compounds have been identified that inhibit components of this pathway, including PI3K itself, leading to reduced cancer cell proliferation and survival.[9][10]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Derivatives have been developed that exhibit low micromolar inhibitory activity against CDK2, leading to cell cycle arrest.[1]

-

RAF Kinases: Compounds have been identified as dual inhibitors of BRAFV600E and CRAF, key components of the MAPK/ERK pathway that is often mutated in melanoma and other cancers.[1]

-

Rho Kinases (ROCKs): Aminobenzothiazole-based inhibitors of ROCK1 and ROCK2 have been developed, showing low nanomolar potencies.[11] These kinases are involved in cell motility and morphology.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro inhibitory concentrations (IC₅₀) for representative aminobenzothiazole compounds against various protein kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Aminobenzothiazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 3 | CSF1R | 0.0014 | [1] |

| IACS-9439 (8) | CSF1R | 0.0017 | [1] |

| Compound 47 | BRAFV600E | 0.095 | [1] |

| Compound 47 | CRAF | 0.015 | [1] |

| Compound 48 | BRAFV600E | 0.131 | [1] |

| Compound 48 | CRAF | 0.111 | [1] |

| Compound 14-18 (range) | EGFR | 0.173 - 1.08 | [1] |

| Compound 42 (IWP-2) | wtCK1δ | 0.027 | [1] |

| Compound 43 | wtCK1δ | 0.09 | [1] |

| Compound 43 | wtCK1ε | 0.56 | [1] |

| Compound 40 | CDK2 | 4.29 | [1] |

| OMS1 / OMS2 (% inhib.) | PI3Kγ | 47-48% at 100 µM | [9][10] |

| OMS14 (% inhib.) | PIK3CD/PIK3R1 | 65% at 10 µM | [10] |

Table 2: Antiproliferative Activity of Aminobenzothiazole Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 25 | MKN-45 | Gastric | 0.01 |[1] | | Compound 25 | H460 | Lung | 0.06 |[1] | | Compound 25 | HT-29 | Colon | 0.18 |[1] | | Compound 14-18 (range) | PC3, MCF-7, A549, etc. | Various | 0.315 - 2.66 |[1] | | Compound 40 | MCF-7 | Breast | 3.17 |[1] | | Compound 40 | A549 | Lung | 3.55 |[1] | | Compound 13 | HCT116 | Colon | 6.43 |[1] | | Compound 20 | HCT-116 | Colon | 7.44 |[1] | | OMS5 / OMS14 (range) | A549 / MCF-7 | Lung / Breast | 22.13 - 61.03 |[10][12] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize the activity of aminobenzothiazole compounds.

In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol is a representative time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to quantify kinase activity by detecting ADP formation.[9][10]

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

-

Kinase of interest, substrate, and ATP

-

Adapta™ Eu-anti-ADP Antibody

-

Alexa Fluor® 647-labeled ADP tracer

-

Test compounds (aminobenzothiazoles) dissolved in DMSO

-

Assay buffer (e.g., TR-FRET dilution buffer)

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Kinase Reaction: a. Prepare a solution containing the kinase and its specific substrate in the assay buffer. b. Add serial dilutions of the test compound (or DMSO for control) to the wells of the microplate. c. To initiate the reaction, add the ATP solution to all wells. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: a. Prepare a detection solution by mixing the Adapta™ Eu-anti-ADP Antibody and the Alexa Fluor® 647-labeled ADP tracer in the TR-FRET dilution buffer. b. Add the detection solution to all wells to stop the kinase reaction. c. Incubate the plate at room temperature for 30-60 minutes to allow the detection reagents to reach equilibrium.

-

Data Acquisition: a. Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emissions at ~665 nm (tracer) and ~615 nm (antibody). b. Calculate the emission ratio (665 nm / 615 nm). A lower ratio indicates less ADP formation and thus higher kinase inhibition.

-

Analysis: a. Plot the emission ratio against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the antiproliferative effect (IC₅₀) of a test compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the plate and add the medium containing the test compounds (or DMSO for vehicle control). c. Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: a. Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals. b. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Conclusion

The 2-aminobenzothiazole scaffold is a remarkably versatile platform for drug discovery, demonstrating potent and varied mechanisms of action. In the central nervous system, exemplified by Riluzole, these compounds can modulate glutamatergic signaling through a multi-target approach, offering neuroprotection. In oncology, derivatives have been engineered to be highly potent and selective inhibitors of key tyrosine and serine/threonine kinases that drive cancer progression. The extensive quantitative data and established experimental protocols provide a solid foundation for the continued exploration and optimization of this chemical class. Future research will likely focus on enhancing selectivity, improving pharmacokinetic profiles, and discovering novel therapeutic applications for this privileged heterocyclic system.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iajesm.in [iajesm.in]

- 4. Riluzole - Wikipedia [en.wikipedia.org]

- 5. neurology.org [neurology.org]

- 6. ptmasterguide.com [ptmasterguide.com]

- 7. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

safety, handling, and disposal guidelines for 2-Amino-4-chlorobenzothiazole hydrobromide

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Amino-4-chlorobenzothiazole hydrobromide

This guide provides comprehensive safety, handling, and disposal information for 2-Amino-4-chlorobenzothiazole hydrobromide, intended for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets and chemical databases.

Chemical Identification

This section summarizes the key identifiers for 2-Amino-4-chlorobenzothiazole hydrobromide and its corresponding free base.

| Identifier | 2-Amino-4-chlorobenzothiazole hydrobromide | 2-Amino-4-chlorobenzothiazole (Free Base) |

| Synonyms | 4-Chlorobenzothiazol-2-amine monohydrobromide[1] | 4-chloro-1,3-benzothiazol-2-amine[2] |

| CAS Number | 27058-83-9[1][3][4] | 19952-47-7[5][6][7] |

| Molecular Formula | C₇H₅ClN₂S·HBr[3][8] | C₇H₅ClN₂S[5][6] |

| Molecular Weight | 265.57 g/mol [3] | 184.65 g/mol [2][6] |

| EINECS | 248-194-8[4][9] | 243-439-5[5][6] |

Hazard Identification and Classification

2-Amino-4-chlorobenzothiazole hydrobromide is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1].

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][10] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][10] |

Label Elements:

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection)[1][5].

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][10].

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up)[5][10].

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant)[1][8].

Physical and Chemical Properties

Quantitative physical and chemical data are summarized below.

| Property | Value | Source |

| Physical State | Solid, Powder | [1][6] |

| Appearance | Cream / Off-white | [1][5] |

| Odor | No information available | [1] |

| Melting Point | 240 - 242 °C / 464 - 467.6 °F | [1][4] |

| Boiling Point | No information available | [1] |

| Flash Point | No information available | [1] |

Handling and Storage

Adherence to proper handling and storage protocols is crucial to ensure safety.

Handling:

-

Ensure adequate ventilation and use only in well-ventilated areas[1][6].

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats[1][10].

-

Do not get in eyes, on skin, or on clothing[1].

-

Wash hands and any exposed skin thoroughly after handling[1].

-

Avoid ingestion and inhalation[1].

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place[1][5][10].

-

Store away from incompatible materials such as strong oxidizing agents[1].

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-AMINO-4-CHLOROBENZOTHIAZOLE HYDROBROMIDE CAS#: 27058-83-9 [m.chemicalbook.com]

- 5. 2-AMINO-4-CHLOROBENZOTHIAZOLE - Safety Data Sheet [chemicalbook.com]

- 6. georganics.sk [georganics.sk]

- 7. 2-Amino-4-chlorobenzothiazole 97 19952-47-7 [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 2-Amino-4-chlorobenzothiazole hydrobromide , Null , 27058-83-9 - CookeChem [cookechem.com]

- 10. echemi.com [echemi.com]

commercial availability and suppliers of 2-Amino-4-chlorobenzothiazole hydrobromide

An In-depth Technical Guide to 2-Amino-4-chlorobenzothiazole Hydrobromide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-chlorobenzothiazole hydrobromide (CAS No. 27058-83-9), a heterocyclic organic compound with applications in chemical synthesis and potentially in drug discovery. This document details its chemical and physical properties, commercial availability from various suppliers, and a key synthetic application. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource for sourcing and utilizing this compound.

Chemical and Physical Properties

2-Amino-4-chlorobenzothiazole hydrobromide is the hydrobromide salt of 2-Amino-4-chlorobenzothiazole. The presence of the hydrobromide salt can enhance the compound's stability and solubility in certain solvents, which can be advantageous for specific synthetic procedures. It is important for researchers to distinguish this compound from its free base, 2-Amino-4-chlorobenzothiazole (CAS No. 19952-47-7), as their properties and applications may differ.

The key quantitative data for 2-Amino-4-chlorobenzothiazole hydrobromide are summarized in the table below.

| Property | Value | References |

| CAS Number | 27058-83-9 | [1] |

| Molecular Formula | C₇H₅ClN₂S·HBr | [2][1] |

| Molecular Weight | 265.57 g/mol | [2][1] |

| IUPAC Name | 4-chloro-1,3-benzothiazol-2-amine;hydrobromide | [1] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(S2)N.Br | [1] |

| EINECS | 248-194-8 | [1] |

Commercial Availability and Suppliers

2-Amino-4-chlorobenzothiazole hydrobromide is available from several chemical suppliers, primarily for research and development purposes. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection of rare chemicals and may not provide extensive analytical data. Buyers are often responsible for confirming the product's identity and purity.

Below is a list of known suppliers for 2-Amino-4-chlorobenzothiazole hydrobromide.

| Supplier | Product Name | Purity | Notes |

| Santa Cruz Biotechnology | 2-Amino-4-chlorobenzothiazole hydrobromide | Research Grade | For Research Use Only. Not for Diagnostic or Therapeutic Use.[2] |

| Sigma-Aldrich | 2-AMINO-4-CHLOROBENZOTHIAZOLE HYDROBROMIDE AldrichCPR | Not Specified | Sold as-is, without warranty of merchantability or fitness for a particular purpose. |

| CookeChem | 2-Amino-4-chlorobenzothiazole hydrobromide | Not Specified | - |

| American Custom Chemicals Corporation | 2-amino-4-chlorobenzothiazole | 97% | Listed as the hydrobromide salt in the details.[1] |

Applications in Synthesis and Drug Discovery

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Consequently, derivatives of 2-aminobenzothiazole are of significant interest in drug discovery and development.[3][4]

2-Amino-4-chlorobenzothiazole hydrobromide serves as a precursor in the synthesis of other benzothiazole derivatives. A notable application is in the preparation of 4-chloro-2-hydroxybenzothiazole, a process that involves diazotization.[6]

Experimental Protocol: Synthesis of 4-chloro-2-hydroxybenzothiazole

The following protocol is based on a patented process for the preparation of 4-chloro-2-hydroxybenzothiazole from 2-Amino-4-chlorobenzothiazole hydrobromide.[6]

Materials:

-

2-Amino-4-chlorobenzothiazole hydrobromide (79 g)

-

Ethylene dichloride (300 ml)

-

Concentrated hydrochloric acid (114 ml)

-

Glacial acetic acid (78 ml)

-

Water (114 ml)

-

Sodium nitrite (41 g) in water (67 ml)

Procedure:

-

A mixture of concentrated hydrochloric acid, glacial acetic acid, and water is prepared in a 1-liter flask.

-

2-Amino-4-chlorobenzothiazole hydrobromide and ethylene dichloride are added to the flask.

-

The mixture is stirred and maintained at -25°C with water cooling.

-

A solution of sodium nitrite in water is added at a constant rate over 2 hours.

-

The major product of this diazotization reaction is 2-bromo-4-chlorobenzothiazole, with 2,4-dichlorobenzothiazole also being formed.

-

The resulting 2-halo-4-chlorobenzothiazoles can then be hydrolyzed to yield 4-chloro-2-hydroxybenzothiazole.

Visualized Workflows and Pathways

To aid researchers, the following diagrams illustrate key processes related to the procurement and use of 2-Amino-4-chlorobenzothiazole hydrobromide.

Caption: Workflow for the procurement and initial validation of 2-Amino-4-chlorobenzothiazole hydrobromide.

Caption: Synthetic pathway from 2-Amino-4-chlorobenzothiazole hydrobromide to 4-chloro-2-hydroxybenzothiazole.

Conclusion

2-Amino-4-chlorobenzothiazole hydrobromide is a commercially available starting material that holds relevance for synthetic and medicinal chemists. While its direct biological activity is not extensively documented, its utility as a precursor for other benzothiazole derivatives makes it a valuable compound for research and development in the pharmaceutical industry. Researchers should carefully consider the purity and supplier specifications when sourcing this chemical for their experiments. The provided synthetic protocol and workflows offer a practical guide for its application in the laboratory.

References

- 1. 2-amino-4-chlorobenzothiazole suppliers USA [americanchemicalsuppliers.com]

- 2. scbt.com [scbt.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajesm.in [iajesm.in]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents [patents.google.com]

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 2-Amino-4-chlorobenzothiazole Hydrobromide

This document provides a comprehensive protocol for the chemical synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide, a key intermediate in the development of pharmaceuticals and agrochemicals. The intended audience for this protocol includes researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

2-Amino-4-chlorobenzothiazole and its derivatives are significant heterocyclic compounds that form the backbone of various biologically active molecules. They are recognized for their wide range of pharmacological properties, including but not limited to antimicrobial, antitumor, and anti-inflammatory activities. The hydrobromide salt of this compound is often utilized in subsequent synthetic steps due to its stability and handling characteristics. The protocol detailed below is based on the cyclization of N-(2-chlorophenyl)thiourea.

Synthesis Reaction

The synthesis proceeds via an acid-catalyzed intramolecular electrophilic cyclization of N-(2-chlorophenyl)thiourea. The presence of a bromide source facilitates the reaction.

Reaction Scheme:

N-(2-chlorophenyl)thiourea → 2-Amino-4-chlorobenzothiazole → 2-Amino-4-chlorobenzothiazole hydrobromide

Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[1]

Materials and Reagents:

-

N-(2-chlorophenyl)thiourea

-

Concentrated Sulfuric Acid (95-98%)

-

Ammonium Bromide (NH₄Br) or 48% Hydrobromic Acid (HBr)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beakers, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add N-(2-chlorophenyl)thiourea (1.0 eq).

-

Acid Addition: Under constant stirring, slowly add concentrated sulfuric acid (approx. 3 parts by weight relative to the thiourea) to the flask. The addition should be done in an ice bath to manage the exothermic reaction and maintain the temperature below 25°C.

-

Catalyst Addition: To the resulting solution, add a catalytic amount of ammonium bromide or slowly add hydrobromic acid.

-

Reaction: Heat the reaction mixture to 65-70°C and maintain this temperature for approximately 6 hours with continuous stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Free Base:

-

After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice/water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9). This should be done in an ice bath to control the temperature.

-

The precipitate of 2-Amino-4-chlorobenzothiazole will form.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral and free of sulfate ions.

-

-

Formation of Hydrobromide Salt:

-

Resuspend the crude 2-Amino-4-chlorobenzothiazole in ethanol.

-

Slowly add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with stirring until the solution becomes acidic.

-

The hydrobromide salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Purification and Drying:

-

Filter the 2-Amino-4-chlorobenzothiazole hydrobromide precipitate and wash with a small amount of cold ethanol.

-

Dry the product under vacuum at a temperature not exceeding 60°C.

-

Data Presentation

Table 1: Reagent Specifications and Quantities (Illustrative Example)

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Role |

| N-(2-chlorophenyl)thiourea | 186.65 | 0.53 | 100 g | Starting Material |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | ~300 g (163 mL) | Solvent/Catalyst |

| Ammonium Bromide | 97.94 | - | Catalytic amount | Catalyst |

| Sodium Hydroxide | 40.00 | - | As required for pH 8-9 | Base |

| Hydrobromic Acid (48%) | 80.91 | - | As required for salt formation | Acid |

Table 2: Expected Yield and Physical Properties

| Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Appearance |

| 2-Amino-4-chlorobenzothiazole | 184.65 | 80-95[1] | 202-203[1] | Off-white to pale yellow solid |

| 2-Amino-4-chlorobenzothiazole Hydrobromide | 265.56 | >90 (from free base) | - | Crystalline solid |

Mandatory Visualization

References

Applications of 2-Amino-4-chlorobenzothiazole Hydrobromide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Amino-4-chlorobenzothiazole and its hydrobromide salt are pivotal building blocks in medicinal chemistry, serving as versatile scaffolds for the synthesis of a diverse array of biologically active compounds. The inherent structural features of the benzothiazole nucleus, coupled with the reactive amino group, provide a fertile ground for the development of novel therapeutic agents. While 2-Amino-4-chlorobenzothiazole hydrobromide is primarily utilized as a stable and more soluble precursor in synthetic reactions, its derivatives have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of its derivatives.

I. Application Notes